4-Thujanol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de IGN 2098 involucra múltiples pasos, comenzando con la preparación de la estructura central de pirimidona. Los pasos clave incluyen:

Formación del anillo de pirimidona: Esto implica la condensación de precursores apropiados bajo condiciones controladas.

Introducción de la cadena lateral butenilamino: Este paso requiere el uso de reactivos específicos para unir el grupo butenilamino al anillo de pirimidona.

Unión del grupo fenoxi: El grupo fenoxi se introduce mediante una reacción de sustitución, utilizando un derivado de fenol adecuado.

Modificaciones finales: Luego, el compuesto se convierte en su forma de sal dihidrocloruro para estabilidad y solubilidad

Métodos de producción industrial

La producción industrial de IGN 2098 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Las consideraciones clave incluyen:

Temperatura y presión de reacción: Controlada para maximizar la eficiencia.

Pasos de purificación: Se emplean múltiples pasos de purificación, incluida la cristalización y la cromatografía, para lograr la pureza deseada

Análisis De Reacciones Químicas

Tipos de reacciones

IGN 2098 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: El grupo fenoxi se puede sustituir con otros grupos funcionales en condiciones apropiadas

Reactivos y condiciones comunes

Agentes oxidantes: Tales como peróxido de hidrógeno o permanganato de potasio.

Agentes reductores: Incluyendo borohidruro de sodio o hidruro de aluminio y litio.

Reactivos de sustitución: Varios derivados de fenol y catalizadores apropiados

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de IGN 2098, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

IGN 2098 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar el antagonismo del receptor H2 de la histamina.

Biología: Investigado por sus efectos en los procesos celulares relacionados con la señalización de la histamina.

Medicina: Utilizado principalmente en el tratamiento de úlceras gástricas y duodenales. .

Industria: Empleado en el desarrollo de nuevos medicamentos antiulcerosos y agentes terapéuticos relacionados

Mecanismo De Acción

IGN 2098 ejerce sus efectos al unirse a los receptores H2 de la histamina, bloqueando así la acción de la histamina. Esta inhibición reduce la secreción de ácido gástrico, lo cual es beneficioso en el tratamiento de úlceras. Los objetivos moleculares incluyen los receptores H2 de la histamina ubicados en las células parietales del estómago. Las vías involucradas incluyen la inhibición de la actividad de la adenilato ciclasa, lo que lleva a una disminución de los niveles de AMPc y una reducción de la actividad de la bomba de protones .

Comparación Con Compuestos Similares

Compuestos similares

Famotidina: Otro antagonista del receptor H2 de la histamina con aplicaciones similares.

Acetato de roxatidina clorhidrato: Utilizado para propósitos terapéuticos similares.

Cimetidina: Uno de los primeros antagonistas del receptor H2 de la histamina

Singularidad de IGN 2098

IGN 2098 es único debido a su estructura química específica, que proporciona un perfil farmacocinético distinto. Ha demostrado una eficacia superior en ciertos modelos preclínicos en comparación con otros antagonistas del receptor H2 de la histamina .

Actividad Biológica

4-Thujanol, also known as sabinene hydrate, is a bicyclic monoterpene alcohol found in the essential oils of various aromatic and medicinal plants. Its biological activity has garnered attention due to its potential therapeutic applications and safety profile. This article reviews the key findings on the biological activities of this compound, including its genotoxic effects, protective properties against DNA damage, and antimicrobial activities.

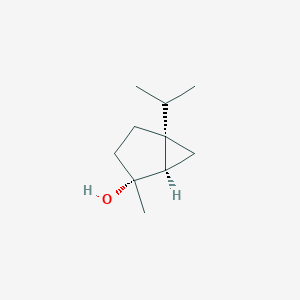

- Chemical Structure : this compound has a bicyclic structure typical of monoterpenes, contributing to its unique properties.

- Sources : It is primarily extracted from essential oils of plants such as Thymus, Origanum, and Juniperus.

Genotoxicity Studies

Research has demonstrated that this compound exhibits significant genotoxic effects in human peripheral blood lymphocytes (PBLs). The following table summarizes key findings from studies evaluating its impact on chromosome aberrations (CAs), sister chromatid exchanges (SCEs), and micronucleus (MN) formation.

| Concentration (μg/mL) | CAs Induced | SCEs Induced | MN Formation | Mitotic Index |

|---|---|---|---|---|

| 13 | Significant | No significant | Significant | No significant |

| 26 | Significant | No significant | Significant | No significant |

| 52 | Significant | No significant | Significant | No significant |

- Findings : At all tested concentrations (13, 26, and 52 μg/mL), this compound significantly increased the formation of structural CAs and MNs compared to control groups. However, it did not significantly affect SCEs or reduce the mitotic index, indicating a clastogenic effect without notable cytotoxicity .

Protective Effects Against DNA Damage

In addition to its genotoxic effects, studies have explored the protective potential of this compound against DNA damage induced by known genotoxic agents such as mitomycin C (MMC) and cyclophosphamide (CP). The following table outlines these protective effects:

| Treatment Group | Genotoxic Agent | Mitotic Index Decrease | Genotoxic Damage Reduction |

|---|---|---|---|

| Control | None | - | - |

| This compound + MMC | MMC | Similar to MMC alone | No reduction |

| This compound + CP | CP | Similar to CP alone | Significant reduction |

- Observations : While this compound did not mitigate the genotoxic effects of MMC, it significantly reduced the genetic damage induced by CP when co-administered. This suggests a potential role in enhancing chemopreventive effects while maintaining the efficacy of chemotherapy .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various pathogenic microorganisms:

- Mechanism : The antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

- Efficacy : In vitro tests demonstrated strong antifungal and antibacterial activities against common pathogens, making it a candidate for natural preservative applications in food and cosmetic industries .

Case Studies

- Genotoxic Effects in Human Lymphocytes :

-

Protective Role Against Chemotherapy-Induced Damage :

- Another investigation examined the effects of co-treating lymphocytes with this compound alongside chemotherapeutic agents. The results indicated that while it did not protect against MMC-induced damage, it effectively reduced CP-induced genotoxicity, suggesting that metabolites of this compound might act as antagonists to certain chemotherapy drugs .

Propiedades

IUPAC Name |

(1R,2R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSDPILWMGFJMM-AEJSXWLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(C1C2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12CC[C@@]([C@@H]1C2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905045 | |

| Record name | (+)-trans-4-Thujanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

terpineol odour | |

| Record name | 4-Thujanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17699-16-0 | |

| Record name | trans-Sabinene hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17699-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thujanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-trans-4-Thujanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2α,5α)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-THUJANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS203S42BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.